molecular formula C15H11FN2O2 B11511479 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11511479
M. Wt: 270.26 g/mol
InChI Key: NDBXUKAJMXTNKU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, with fluorophenyl and methoxyphenyl groups attached at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of microwave-assisted synthesis is also explored to enhance reaction rates and yields. The choice of solvents, catalysts, and reaction parameters is optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like triethylamine (Et₃N).

Major Products

The major products formed from these reactions include substituted oxadiazoles, hydroxylated derivatives, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.

    Agriculture: It is investigated for its potential as a pesticide or herbicide, given its biological activity against various pests and weeds.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its interaction with biological macromolecules. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Comparison

Compared to similar compounds, 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibits unique properties due to the presence of both fluorine and methoxy groups. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methoxy group contributes to its electronic properties and solubility. These features make it a versatile compound with potential advantages in various applications, such as improved bioavailability in medicinal chemistry and enhanced performance in electronic devices.

Properties

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H11FN2O2/c1-19-13-8-4-11(5-9-13)15-18-17-14(20-15)10-2-6-12(16)7-3-10/h2-9H,1H3

InChI Key

NDBXUKAJMXTNKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)F

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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